molecular formula C14H19BrN2O B5429383 N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide

N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide

Cat. No. B5429383
M. Wt: 311.22 g/mol
InChI Key: ZULCXIGYUUCBIN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperidinecarboxamides. It has been extensively researched for its potential applications in the field of neuroscience, particularly in the treatment of anxiety disorders and depression.

Scientific Research Applications

N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide has been extensively researched for its potential applications in the field of neuroscience. Studies have shown that it has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety disorders and depression. It has also been shown to have potential applications in the treatment of neuropathic pain and drug addiction.

Mechanism of Action

N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide acts as a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. NPY is a neurotransmitter that is involved in regulating a wide range of physiological functions, including appetite, stress response, and anxiety. By blocking the Y2 receptor, this compound increases the levels of NPY in the brain, which in turn reduces anxiety and depression-like behaviors.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of NPY in the brain, which in turn reduces anxiety and depression-like behaviors. It has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide in lab experiments is its selectivity for the NPY Y2 receptor. This makes it a useful tool for studying the role of NPY in regulating anxiety, depression, and other physiological functions. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide. One area of interest is its potential applications in the treatment of neuropathic pain. Studies have shown that NPY is involved in regulating pain perception, and this compound may be useful in reducing pain sensitivity. Another area of interest is its potential applications in the treatment of drug addiction. Studies have shown that NPY is involved in regulating drug-seeking behavior, and this compound may be useful in reducing drug cravings.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in the field of neuroscience. Its selective antagonism of the NPY Y2 receptor makes it a useful tool for studying the role of NPY in regulating anxiety, depression, and other physiological functions. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound, including its potential applications in the treatment of neuropathic pain and drug addiction.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide involves the reaction of 4-bromoaniline with 2-ethylpiperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using column chromatography to obtain this compound in its pure form.

properties

IUPAC Name

N-(4-bromophenyl)-2-ethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-2-13-5-3-4-10-17(13)14(18)16-12-8-6-11(15)7-9-12/h6-9,13H,2-5,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULCXIGYUUCBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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